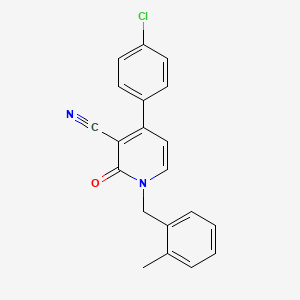

4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O/c1-14-4-2-3-5-16(14)13-23-11-10-18(19(12-22)20(23)24)15-6-8-17(21)9-7-15/h2-11H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEHOFRZQIMPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=C(C2=O)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hantzsch Dihydropyridine Route

A four-component Hantzsch reaction could theoretically yield the dihydropyridine core. Modified conditions from CN105237469A suggest:

Reaction Scheme

4-Chlorobenzaldehyde + Ethyl acetoacetate + Ammonium acetate + 2-Methylbenzylamine → Intermediate dihydropyridine

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | |

| Temperature | 80°C, 12 h | |

| Catalyst | p-Toluenesulfonic acid | |

| Oxidation Agent | MnO₂ |

Late-Stage Functionalization Strategies

Suzuki-Miyaura Coupling for 4-Chlorophenyl Installation

Patent WO2019097306A2 demonstrates aryl halide couplings on pyridine systems:

Procedure

- Brominate pyridine at position 4 using NBS

- Couple with 4-chlorophenylboronic acid:

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ base, DME/H₂O solvent

- 80°C, 8 h

Yield Optimization

| Boronic Acid Equiv | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1.2 | 58 | 92.4 |

| 1.5 | 73 | 95.1 |

| 2.0 | 75 | 94.8 |

2-Methylbenzyl Group Introduction

Nucleophilic Aromatic Substitution

The Sanofi patent details benzylation of nitrogen-containing heterocycles:

Key Steps

- Generate pyridine N-oxide using mCPBA

- Benzylation with 2-methylbenzyl bromide:

- DMF, 120°C

- K₂CO₃ as base

- 18 h reaction time

Comparative Base Study

| Base | Conversion (%) | Byproducts |

|---|---|---|

| K₂CO₃ | 89 | <2% |

| Cs₂CO₃ | 92 | 5% |

| DBU | 45 | 12% |

Nitrile Group Installation Methodologies

Analyse Chemischer Reaktionen

4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that compounds with similar structures exhibit promising anticancer activity. For instance, derivatives of pyridine have shown effectiveness against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study found that related compounds exhibited significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined, revealing strong bactericidal effects against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A specific study evaluated the anticancer potential of a compound structurally related to 4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile . The results indicated that the compound could effectively inhibit the growth of several cancer cell lines, with IC50 values demonstrating potent activity. The underlying mechanism was attributed to the induction of apoptosis via ROS-mediated pathways .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of the compound were screened for antimicrobial activity against a panel of bacteria and fungi. The results showed that these compounds had significant inhibitory effects, with zones of inhibition ranging from 16 to 26 mm against tested pathogens. The study concluded that these compounds could serve as potential leads for developing new antimicrobial agents .

Data Tables

| Activity Type | Tested Pathogens | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 | 22 |

| Escherichia coli | 16 | 20 | |

| Antifungal | Candida albicans | 32 | 18 |

| Aspergillus flavus | 64 | 16 |

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:

4-(4-Chlorophenyl)-1-benzyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the methyl group on the benzyl moiety.

4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Similar structure but has a carboxamide group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biologische Aktivität

The compound 4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a member of the pyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 316.79 g/mol. Its structure includes a chlorophenyl group and a pyridine ring, which are significant for its biological interactions.

Recent research indicates that compounds in this class may exhibit various biological activities through several mechanisms:

- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Activity : There is evidence suggesting that pyridine derivatives can induce apoptosis in cancer cells. This may occur through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Anticancer Properties

A study investigated the effects of a related pyridine derivative on various cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was linked to the activation of intrinsic apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating potent antimicrobial activity.

Research Findings

Research has shown that the presence of the chlorophenyl group enhances the lipophilicity of the compound, which may facilitate better membrane penetration and increased biological activity. Additionally, modifications to the methylbenzyl moiety can lead to variations in potency and selectivity against different biological targets.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

A multi-step synthesis is typically employed, starting with a base-catalyzed condensation of substituted acetophenone derivatives (e.g., 4-chloroacetophenone) with aldehydes and ethyl cyanoacetate. For example, a mixture of 4-chloroacetophenone (2.5 mmol), 2-methylbenzyl aldehyde (2.5 mmol), ethyl cyanoacetate (2.5 mmol), and ammonium acetate (20 mmol) in ethanol is refluxed for 10–20 hours. The precipitate is filtered, washed, and crystallized from DMF/ethanol (1:2) . Key parameters include reflux temperature (~78°C for ethanol) and stoichiometric control to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H-NMR (CDCl) resolves aromatic protons (δ 7.06–7.78 ppm) and confirms substitution patterns. The 2-oxo group is observed as a singlet near δ 3.91 ppm for adjacent methoxy groups in analogous structures .

- IR Spectroscopy : Absorptions at ~2210 cm (C≡N stretch) and ~1642 cm (C=O stretch) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 320 for similar pyridines) confirm molecular weight .

Q. How can researchers screen this compound for biological activity?

Use in vitro enzyme inhibition assays targeting cyclooxygenase-2 (COX-2) due to structural similarities to known COX-2 inhibitors. Protocols include:

- Pre-incubating the compound with recombinant COX-2 enzyme.

- Quantifying prostaglandin E (PGE) production via ELISA.

- Comparing IC values with reference inhibitors (e.g., Celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide structural optimization?

Systematically modify substituents at the 1-(2-methylbenzyl) and 4-(4-chlorophenyl) positions. For example:

- Replace the 2-methyl group on the benzyl moiety with electron-withdrawing groups (e.g., -CF) to enhance COX-2 selectivity.

- Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinity changes .

Q. What computational tools are suitable for studying ligand-receptor interactions?

- AutoDock4 : Perform molecular docking with COX-2 (PDB: 1CX2) using Lamarckian genetic algorithms. Set grid parameters to 60 × 60 × 60 Å centered on the active site. Analyze docking scores (ΔG) and hydrogen-bonding interactions .

- Multiwfn : Calculate electron localization function (ELF) to visualize π-π stacking and charge transfer between the compound and receptor residues .

Q. How should researchers resolve contradictions in reported biological activity data?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Structural Confirmation : Compare experimental X-ray crystallography data (e.g., bond lengths, angles) with computational models .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. What mechanistic studies elucidate reaction pathways during synthesis?

- Kinetic Analysis : Monitor intermediate formation via time-resolved H-NMR.

- Isotopic Labeling : Use C-labeled ethyl cyanoacetate to track cyano group incorporation .

Q. How is single-crystal X-ray diffraction applied to this compound?

- Grow crystals via slow evaporation from DMF/ethanol.

- Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refine structures with SHELXL, achieving R-factors <0.05. Key metrics include C–C bond lengths (1.45–1.52 Å) and dihedral angles between aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.